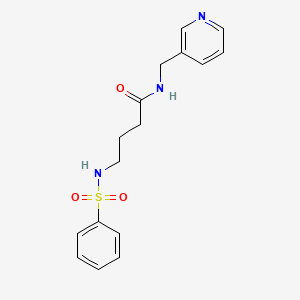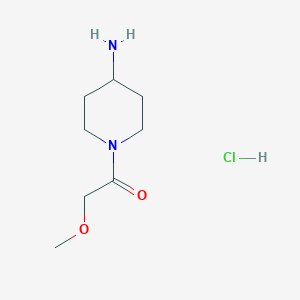![molecular formula C25H25N3O4S B2820054 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide CAS No. 899962-48-2](/img/structure/B2820054.png)
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Studies on related compounds, such as sulfadiazine derivatives, have shown significant antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative bacteria, as well as antifungal properties. The research on Schiff bases derived from sulfadiazine and various salicylaldehydes demonstrated notable activity against Staphylococcus, including methicillin-resistant Staphylococcus aureus, and Candida species, highlighting the potential of these compounds in addressing drug resistance issues (Krátký et al., 2017).
Antitumor Activity
Several studies have explored the antitumor properties of related compounds, particularly focusing on their role as inhibitors of key enzymes involved in nucleotide biosynthesis. For instance, derivatives of pyrimidine and thieno[2,3-d]pyrimidine have been evaluated for their inhibitory effects on thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and repair in cancer cells. These studies demonstrate the potential of such compounds in cancer therapy by targeting specific cellular pathways (Gangjee et al., 2008).
Synthetic Applications
Research on the synthetic applications of related compounds has led to the development of novel methodologies for the synthesis of complex heterocyclic structures. This includes the synthesis of benzodifuranyl and thiazolopyrimidines derivatives, which are of interest due to their diverse biological activities and potential as pharmaceutical agents. Such studies contribute to the advancement of synthetic chemistry and the development of new drugs (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides valuable insights into their molecular conformations and non-covalent interactions, which are crucial for understanding their biological activities. Studies on the crystal structures of diamino-pyrimidin-2-yl sulfanyl acetamides reveal the molecular geometry and potential interaction sites for binding to biological targets (Subasri et al., 2017).
Non-Linear Optical Properties
Research into the non-linear optical (NLO) properties of related compounds, such as sulfadiazine derivatives, highlights their potential applications in the development of new materials for optical and electronic devices. These studies investigate how the structural features of these compounds influence their NLO behavior, which could lead to innovations in material science (Shahid et al., 2018).
Propiedades
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-31-18-10-6-7-16(13-18)14-26-21(29)15-33-25-27-22-19-11-4-5-12-20(19)32-23(22)24(30)28(25)17-8-2-3-9-17/h4-7,10-13,17H,2-3,8-9,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSAYGXAZDWBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2819971.png)
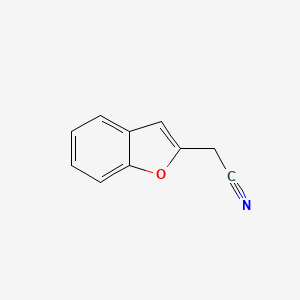
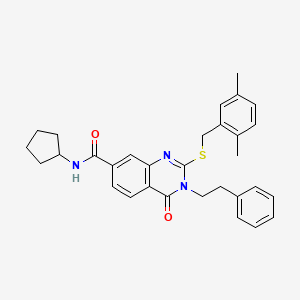
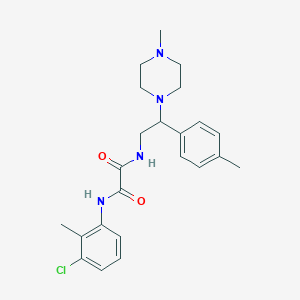
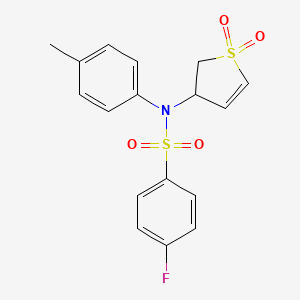
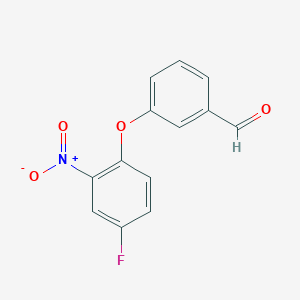
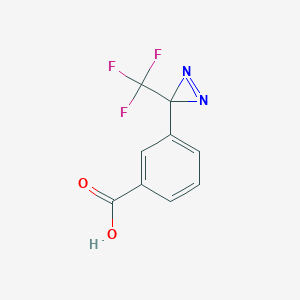
![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)

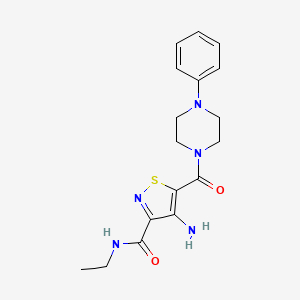
![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)
